molecular formula C21H21N5O2 B2489854 7-(3-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 691370-48-6

7-(3-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2489854
CAS RN: 691370-48-6
M. Wt: 375.432
InChI Key: OLMOPOXHMMZUSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related triazolopyrimidines involves multi-component reactions, where aminoazoles react with esters and aldehydes under specific conditions. For instance, the synthesis of 7-substituted 6-ethoxycarbonyl-5-methyl-4,7-dihydroazolo[1,5-a]pyrimidines has been achieved through reactions of aminoazoles with acetoacetic ester and aliphatic, aromatic, or heteroaromatic aldehyde (Fedorova et al., 2003). This method could potentially be adapted for the synthesis of the specified compound, considering the similarity in the structural framework.

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives, including their solvate forms, provides insights into their chemical behavior and potential interactions. For example, the structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid has been elucidated in two crystal environments, showcasing different supramolecular architectures due to hydrogen bonding and π-π stacking interactions (Canfora et al., 2010). These structural details could be relevant to the subject compound, given the structural similarities.

Chemical Reactions and Properties

Triazolopyrimidines undergo various chemical reactions, offering a versatile platform for functionalization and derivatization. For instance, the cyclocondensation of triazolopyrimidines with hydroxylamine or hydrazine leads to distinct products with specific structural features, demonstrating the reactivity of the triazolopyrimidine core (Desenko et al., 1998). These reactions could be indicative of the chemical behavior of the specific compound .

Scientific Research Applications

Synthesis and Biological Activity

7-(3-Methoxyphenyl)-5-Methyl-N-(2-Methylphenyl)-4,7-Dihydro[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxamide, a triazolopyrimidine derivative, has been explored in scientific research for its synthesis and biological activity. A study conducted by Gilava, Patel, Ram, and Chauhan (2020) involved the synthesis of similar triazolopyrimidine compounds using Biginelli protocol. These compounds, including derivatives of triazolopyrimidine, were characterized by IR, NMR, and mass spectroscopic techniques and evaluated for antimicrobial and antioxidant activities (Gilava, Patel, Ram, & Chauhan, 2020).

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidines class of compounds, to which this molecule belongs, continues to be of interest in medicinal chemistry due to their diverse pharmacological activities . Future research may focus on further exploring the biological activities of these compounds, optimizing their synthesis, and investigating their potential applications in the treatment of various diseases .

properties

IUPAC Name

7-(3-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-13-7-4-5-10-17(13)25-20(27)18-14(2)24-21-22-12-23-26(21)19(18)15-8-6-9-16(11-15)28-3/h4-12,19H,1-3H3,(H,25,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMOPOXHMMZUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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